(4-Chlorophenyl)(3-fluorophenyl)borinic acid
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Overview
Description
(4-Chlorophenyl)(3-fluorophenyl)borinic acid is an organoboron compound that features both a chlorine and a fluorine substituent on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-fluorophenyl)borinic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for the formation of carbon-carbon bonds and involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to other boron-containing compounds.
Substitution: The chlorine and fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids.
Scientific Research Applications
(4-Chlorophenyl)(3-fluorophenyl)borinic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into boron-containing compounds has shown potential for use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism by which (4-Chlorophenyl)(3-fluorophenyl)borinic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of boron allows for unique interactions with other molecules, facilitating the formation of new bonds and the modification of existing structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: This compound is similar in structure but lacks the borinic acid functionality.
4-Fluorophenylboronic acid: This compound contains a fluorine substituent but does not have the chlorine atom.
4-Chlorophenylboronic acid: This compound contains a chlorine substituent but lacks the fluorine atom.
Uniqueness
(4-Chlorophenyl)(3-fluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl rings, which can influence its reactivity and the types of reactions it can undergo. This dual substitution pattern can provide distinct advantages in certain synthetic applications, making it a valuable compound in the field of organic chemistry .
Properties
CAS No. |
872495-47-1 |
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Molecular Formula |
C12H9BClFO |
Molecular Weight |
234.46 g/mol |
IUPAC Name |
(4-chlorophenyl)-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C12H9BClFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,16H |
InChI Key |
YJWPWPPRYAWFHI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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